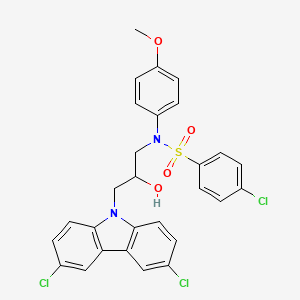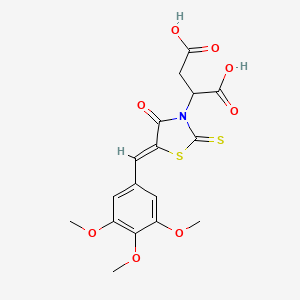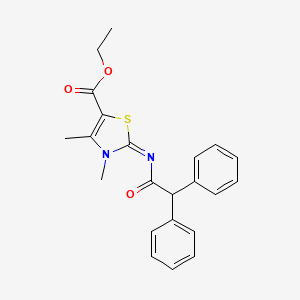
Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid is a complex organic compound characterized by its unique structure, which includes hydrazinyl, morpholine, sulfonyl, and benzoxazole groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid typically involves multiple steps:
-
Formation of the Benzoxazole Core: : The initial step involves the synthesis of the benzoxazole core, which can be achieved through the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.
-
Introduction of the Hydrazinyl Group: : The hydrazinyl group is introduced via the reaction of the benzoxazole derivative with hydrazine hydrate under reflux conditions.
-
Sulfonylation: : The morpholine-4-sulfonyl group is incorporated through a sulfonylation reaction, where the benzoxazole derivative reacts with morpholine-4-sulfonyl chloride in the presence of a base such as triethylamine.
-
Final Assembly: : The final step involves the coupling of the trisubstituted benzoxazole with acetic acid, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazinyl groups, leading to the formation of azo or azoxy derivatives.
-
Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative under appropriate conditions.
-
Substitution: : The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The hydrazinyl and sulfonyl groups are known to interact with biological targets, potentially leading to applications in cancer therapy, antimicrobial treatments, and enzyme inhibition.
Industry
Industrially, the compound can be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its structural features make it suitable for creating materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid involves its interaction with molecular targets through its functional groups. The hydrazinyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s solubility and facilitate its transport across cell membranes, while the benzoxazole core can interact with aromatic residues in biological molecules, stabilizing the compound-target complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(2-hydrazinyl-5-(methylsulfonyl)-1,3-benzoxazole), acetic acid
- Tris(2-hydrazinyl-5-(ethylsulfonyl)-1,3-benzoxazole), acetic acid
- Tris(2-hydrazinyl-5-(phenylsulfonyl)-1,3-benzoxazole), acetic acid
Uniqueness
Tris(2-hydrazinyl-5-(morpholine-4-sulfonyl)-1,3-benzoxazole), acetic acid is unique due to the presence of the morpholine-4-sulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs with different sulfonyl substituents.
Eigenschaften
IUPAC Name |
acetic acid;(5-morpholin-4-ylsulfonyl-1,3-benzoxazol-2-yl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H14N4O4S.C2H4O2/c3*12-14-11-13-9-7-8(1-2-10(9)19-11)20(16,17)15-3-5-18-6-4-15;1-2(3)4/h3*1-2,7H,3-6,12H2,(H,13,14);1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMJIWXYNIMXMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC(=N3)NN.C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC(=N3)NN.C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC(=N3)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46N12O14S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
955.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone](/img/structure/B2407956.png)

![2-{[6-METHYL-2-(3-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE](/img/structure/B2407961.png)
![5-((2,4-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407962.png)
![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B2407964.png)
![tert-Butyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2407965.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethanone](/img/structure/B2407969.png)
